molecular formula C9H17NO B13170188 2-Methyl-1-(3-methylpyrrolidin-3-yl)propan-1-one

2-Methyl-1-(3-methylpyrrolidin-3-yl)propan-1-one

Cat. No.: B13170188
M. Wt: 155.24 g/mol
InChI Key: RXBLONSKXHKJFT-UHFFFAOYSA-N
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Description

2-Methyl-1-(3-methylpyrrolidin-3-yl)propan-1-one is an organic compound with the molecular formula C9H17NO It is a ketone derivative that features a pyrrolidine ring, which is a five-membered nitrogen-containing heterocycle

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-1-(3-methylpyrrolidin-3-yl)propan-1-one can be achieved through several synthetic routes. One common method involves the reaction of 3-methylpyrrolidine with 2-methylpropanoyl chloride in the presence of a base such as triethylamine. The reaction typically occurs under anhydrous conditions and at low temperatures to prevent side reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for efficient production.

Chemical Reactions Analysis

Types of Reactions

2-Methyl-1-(3-methylpyrrolidin-3-yl)propan-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the carbonyl carbon.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products Formed

    Oxidation: Formation of carboxylic acids or aldehydes.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted ketones or other derivatives.

Scientific Research Applications

2-Methyl-1-(3-methylpyrrolidin-3-yl)propan-1-one has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Studied for its potential effects on biological systems, including enzyme interactions.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Methyl-1-(3-methylpyrrolidin-3-yl)propan-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s ketone group can form reversible covalent bonds with nucleophilic sites on proteins, potentially altering their function. Additionally, the pyrrolidine ring may interact with hydrophobic pockets in target molecules, influencing their activity.

Comparison with Similar Compounds

Similar Compounds

    2-Methyl-1-(pyrrolidin-3-yl)propan-1-one: Lacks the additional methyl group on the pyrrolidine ring.

    1-(3-Methylpyrrolidin-3-yl)propan-1-one: Has a different substitution pattern on the carbon chain.

Uniqueness

2-Methyl-1-(3-methylpyrrolidin-3-yl)propan-1-one is unique due to the presence of both a ketone group and a methyl-substituted pyrrolidine ring. This combination of functional groups imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C9H17NO

Molecular Weight

155.24 g/mol

IUPAC Name

2-methyl-1-(3-methylpyrrolidin-3-yl)propan-1-one

InChI

InChI=1S/C9H17NO/c1-7(2)8(11)9(3)4-5-10-6-9/h7,10H,4-6H2,1-3H3

InChI Key

RXBLONSKXHKJFT-UHFFFAOYSA-N

Canonical SMILES

CC(C)C(=O)C1(CCNC1)C

Origin of Product

United States

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